(1R,2S)-2-(2,3-Dichlorophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
(1R,2S)-2-(2,3-Dichlorophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative Compounds containing cyclopropane rings are of significant interest in organic chemistry due to their unique structural and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2,3-Dichlorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,3-dichlorophenylacetic acid with a diazo compound under catalytic conditions. The reaction is often carried out in the presence of a transition metal catalyst such as rhodium or copper.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(2,3-Dichlorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids or bases, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an ester, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-(2,3-Dichlorophenyl)cyclopropane-1-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and stereochemistry.
Biology and Medicine
In biology and medicine, compounds with cyclopropane rings are often investigated for their potential as pharmaceuticals. The dichlorophenyl group can enhance the compound’s binding affinity to biological targets, making it a candidate for drug development.
Industry
In the industrial sector, such compounds can be used in the synthesis of agrochemicals, polymers, and other materials. Their reactivity and stability make them suitable for various applications.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(2,3-Dichlorophenyl)cyclopropane-1-carboxylic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the compound’s use.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid
- (1R,2S)-2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid
- (1R,2S)-2-(2,3-Dimethylphenyl)cyclopropane-1-carboxylic acid
Uniqueness
The uniqueness of (1R,2S)-2-(2,3-Dichlorophenyl)cyclopropane-1-carboxylic acid lies in the specific positioning of the dichlorophenyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially useful in specialized applications.
Properties
Molecular Formula |
C10H8Cl2O2 |
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Molecular Weight |
231.07 g/mol |
IUPAC Name |
(1R,2S)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8Cl2O2/c11-8-3-1-2-5(9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7-/m1/s1 |
InChI Key |
GDGXBNVMCFKSFP-RNFRBKRXSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)C2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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